molecular formula C12H20N4O B7508849 N-methyl-N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide

N-methyl-N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide

Cat. No. B7508849
M. Wt: 236.31 g/mol
InChI Key: GCDGHMDUJPHVNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide, commonly referred to as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC).

Mechanism of Action

AZD9291 works by irreversibly binding to the mutated N-methyl-N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide tyrosine kinase, preventing the activation of downstream signaling pathways that promote cancer cell growth and survival. This leads to the inhibition of cancer cell growth and induces apoptosis.
Biochemical and Physiological Effects:
AZD9291 has been shown to have a high selectivity for mutated N-methyl-N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide tyrosine kinase, with minimal activity against wild-type N-methyl-N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide. This leads to a reduced risk of side effects associated with the inhibition of wild-type N-methyl-N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide, such as skin rash and diarrhea. In addition, AZD9291 has been shown to have good brain penetration, making it effective in the treatment of NSCLC patients with brain metastases.

Advantages and Limitations for Lab Experiments

AZD9291 has several advantages for use in lab experiments, including its high selectivity for mutated N-methyl-N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide tyrosine kinase, its favorable safety profile, and its ability to penetrate the blood-brain barrier. However, AZD9291 also has limitations, including the need for specialized equipment and expertise for its synthesis and the high cost associated with its use.

Future Directions

There are several future directions for the development and use of AZD9291, including the investigation of its efficacy in combination with other targeted therapies and immunotherapies, the development of new formulations to improve its pharmacokinetic properties, and the identification of biomarkers that can predict response to treatment. In addition, the use of AZD9291 in other N-methyl-N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide-mutated cancers, such as head and neck cancer, is also being explored.

Synthesis Methods

AZD9291 is synthesized through a multistep process that involves the reaction of 4-methylcyclohexanone with methylamine to form N-methyl-4-methylcyclohexylamine. This intermediate is then reacted with ethyl chloroacetate to form N-methyl-N-(4-methylcyclohexyl)-2-chloroacetamide, which is subsequently reacted with sodium azide to form N-methyl-N-(4-methylcyclohexyl)-2-azidoacetamide. Finally, the azido group is reduced to form AZD9291.

Scientific Research Applications

AZD9291 has been extensively studied in preclinical and clinical studies, and has been shown to be effective in the treatment of NSCLC patients with N-methyl-N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide T790M mutations, which are resistant to first and second-generation N-methyl-N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide TKIs. In addition, AZD9291 has been shown to have a favorable safety profile, with fewer side effects than first and second-generation N-methyl-N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide TKIs.

properties

IUPAC Name

N-methyl-N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-10-3-5-11(6-4-10)15(2)12(17)7-16-9-13-8-14-16/h8-11H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDGHMDUJPHVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N(C)C(=O)CN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.